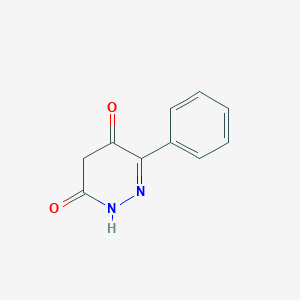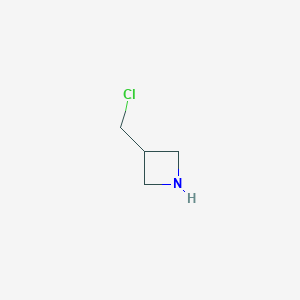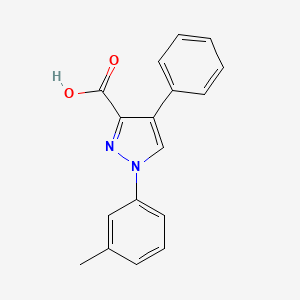
(R)-1-Benzyl-2-(trifluoromethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-2-(trifluoromethyl)aziridine is a chiral aziridine compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-2-(trifluoromethyl)aziridine can be achieved through several methods. One common approach involves the reaction of optically pure (S)-3,3,3-trifluoropropene oxide with benzylamine. This reaction proceeds with high yield and enantiomeric excess, resulting in the formation of the desired aziridine compound . Another method involves the use of trifluoromethyl diazomethane as a reagent for aziridination through the aza-Darzens reaction .
Industrial Production Methods
Industrial production of ®-1-Benzyl-2-(trifluoromethyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-2-(trifluoromethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of 1,2-disubstituted chiral building blocks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Substitution Reactions: Substitution reactions involving the trifluoromethyl group can be carried out using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various chiral intermediates and derivatives that can be further utilized in the synthesis of complex molecules and pharmaceuticals.
Scientific Research Applications
®-1-Benzyl-2-(trifluoromethyl)aziridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-1-Benzyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing substituents, such as the trifluoromethyl group. This activation facilitates nucleophilic ring opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets . The compound’s unique structure allows it to engage in specific interactions with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-(trifluoromethyl)aziridine: Similar in structure but lacks the chiral center.
Trifluoromethylated Azetidines: Four-membered ring analogs with similar chemical properties.
Trifluoromethylated Epoxides: Oxygen-containing analogs with different reactivity profiles.
Uniqueness
®-1-Benzyl-2-(trifluoromethyl)aziridine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a benzyl group. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-1-benzyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,14?/m1/s1 |
InChI Key |
FXTYNGNFIMWUGV-UCWRFOARSA-N |
Isomeric SMILES |
C1[C@@H](N1CC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)




![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)



